

Application Notes and Protocols: Sulfo-Cy5-Methyltetrazine in Super-Resolution Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy5-Methyltetrazine

Cat. No.: B15557156

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Sulfo-Cy5-Methyltetrazine** in super-resolution microscopy. This far-red fluorescent probe, combined with bioorthogonal click chemistry, offers a powerful tool for high-resolution imaging of cellular structures and dynamics.

Introduction

Sulfo-Cy5-Methyltetrazine is a water-soluble and highly reactive fluorescent probe designed for bioorthogonal labeling. It contains a sulfated Cy5 fluorophore and a methyltetrazine moiety. The sulfonation enhances its water solubility, making it ideal for biological applications in aqueous environments.[1][2][3] The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) group.[4][5][6] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently within living systems without interfering with native biochemical processes.[7]

The Cy5 fluorophore is well-suited for super-resolution techniques like stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM) due to its excellent photo-switching properties, high photon output, and emission in the far-red spectrum, which minimizes background autofluorescence.[8] The combination of specific labeling via the tetrazine-TCO reaction and the photophysical properties of Cy5 enables high-contrast, single-molecule localization microscopy with superior spatial resolution.[9][10][11]

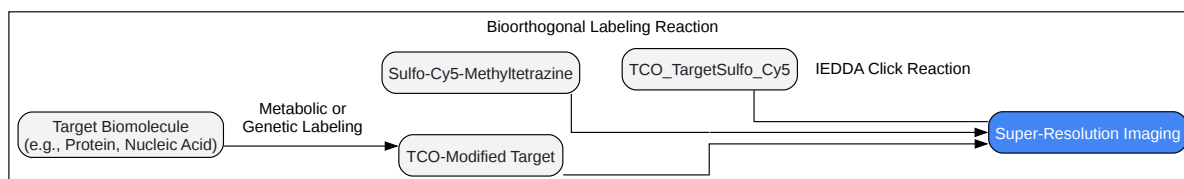
Data Presentation

Photophysical and Chemical Properties

Property	Value	References
Excitation Maximum (Ex)	~646 - 649 nm	[1][2][3][5]
Emission Maximum (Em)	~662 - 671 nm	[1][3][5]
Molecular Weight (MW)	~934.1 g/mol	[2]
Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	[2][3][5]
Solubility	Water, DMSO, DMF	[2][3][5]
Storage Conditions	-20°C, desiccated, in the dark	[2][5][6]

Signaling Pathway and Experimental Workflow

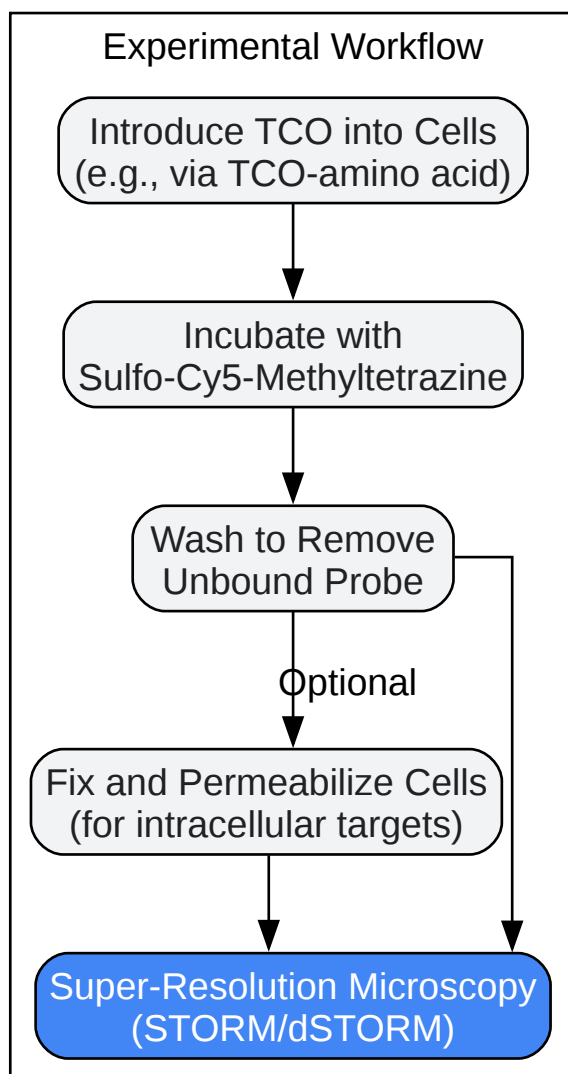
The core of this labeling strategy is the bioorthogonal reaction between **Sulfo-Cy5-Methyltetrazine** and a TCO-modified molecule.



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Bioorthogonal tetrazine-TCO ligation reaction.

The general workflow for labeling and imaging involves introducing the TCO group onto the target of interest, followed by incubation with **Sulfo-Cy5-Methyltetrazine**.



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General experimental workflow for super-resolution imaging.

Experimental Protocols

Protocol 1: Live-Cell Surface Labeling and Imaging

This protocol is designed for labeling cell surface proteins that have been modified to contain a TCO group.

Materials:

- Cells expressing the TCO-modified protein of interest

- Complete cell culture medium
- **Sulfo-Cy5-Methyltetrazine**
- Phosphate-buffered saline (PBS), pH 7.4
- Imaging buffer (e.g., STORM buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) glucose, 100 mM MEA, 560 µg/mL glucose oxidase, 34 µg/mL catalase)
- Fluorescence microscope equipped for super-resolution imaging

Procedure:

- Cell Preparation: Culture cells expressing the TCO-modified target protein on imaging-grade coverslips or dishes to the desired confluency.
- Probe Preparation: Prepare a stock solution of **Sulfo-Cy5-Methyltetrazine** in water or DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
- Labeling: Remove the culture medium from the cells and add the **Sulfo-Cy5-Methyltetrazine**-containing medium.
- Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.
- Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound probe.
- Imaging: Replace the PBS with an appropriate imaging buffer. Proceed with live-cell super-resolution microscopy. For dSTORM, a buffer containing a thiol, such as mercaptoethylamine (MEA), is often required for photoswitching.[\[9\]](#)[\[12\]](#)

Protocol 2: Fixed-Cell Intracellular Labeling and Imaging

This protocol is for labeling intracellular targets in fixed and permeabilized cells.

Materials:

- Cells expressing the TCO-modified protein of interest on coverslips

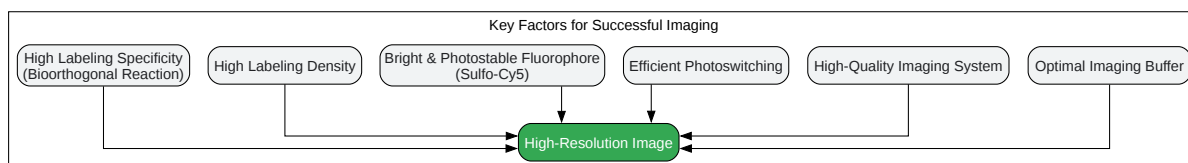
- PBS, pH 7.4
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 3% BSA in PBS)
- **Sulfo-Cy5-Methyltetrazine**
- Imaging buffer (STORM buffer)

Procedure:

- Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
- Labeling: Dilute **Sulfo-Cy5-Methyltetrazine** to 1-5 μM in blocking buffer and incubate with the cells for 1 hour at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
- Imaging: Mount the coverslip with imaging buffer and proceed with super-resolution microscopy.

Logical Relationships in Super-Resolution Microscopy

The success of a super-resolution experiment with **Sulfo-Cy5-Methyltetrazine** depends on several key factors.



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Key dependencies for achieving high-resolution images.

Conclusion

Sulfo-Cy5-Methyltetrazine is a versatile and powerful tool for super-resolution microscopy. Its water solubility, high reactivity in bioorthogonal click chemistry, and the favorable photophysical properties of the Cy5 dye make it an excellent choice for labeling specific biomolecules in both live and fixed cells.[1][2][3][6] The detailed protocols provided here will enable researchers to effectively apply this probe to their studies, facilitating new discoveries in cellular organization and function at the nanoscale.

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